molecular formula C8H17N B3149681 1-Ethylazepane CAS No. 6763-91-3

1-Ethylazepane

Cat. No.: B3149681
CAS No.: 6763-91-3
M. Wt: 127.23 g/mol
InChI Key: RUOFIIKCANAEBW-UHFFFAOYSA-N
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Description

1-Ethylazepane, also known as N-Ethylhomopiperidine, is a chemical compound with the molecular formula C8H17N. It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by its unique structure, which includes an ethyl group attached to the nitrogen atom of the azepane ring .

Preparation Methods

1-Ethylazepane can be synthesized through various methods. One common synthetic route involves the alkylation of azepane with ethyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the azepane, allowing it to react with the ethyl halide to form this compound .

Industrial production methods for this compound may involve similar alkylation reactions but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .

Mechanism of Action

The mechanism of action of 1-Ethylazepane involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The exact pathways and targets can vary depending on the specific application and context. For example, in medicinal chemistry, this compound derivatives may act on neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

1-Ethylazepane can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-ethylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-9-7-5-3-4-6-8-9/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOFIIKCANAEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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